2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Overview
Description
2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a compound of significant interest in various scientific fields. It belongs to a class of organic compounds known for their structural complexity and functional importance.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a multi-step organic synthesis is often employed. Typical reaction steps may include the acetylation of an amine precursor, followed by a series of hydroxylation and methoxylation reactions. The conditions are meticulously controlled to ensure the desired yield and purity.
Industrial Production Methods: Industrial production might involve the same synthetic steps but scaled to accommodate large-batch processes. This often includes the use of automated reactors and continuous flow systems to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinone structures.
Reduction: Reduction reactions may break down some functional groups, leading to simpler structures.
Substitution: Various substituents can be introduced on the aromatic ring or the propanoic acid chain through nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and conditions involving acidic or neutral pH.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).
Substitution: Halogenating agents or reagents like sulfonyl chlorides in polar solvents.
Major Products Formed: The products depend on the reaction type but can include oxidized or reduced derivatives, and substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry: Utilized in synthetic organic chemistry for the development of more complex molecules or as a model compound for studying reaction mechanisms.
Biology: Acts as a biomolecular probe for investigating enzyme activities and metabolic pathways involving aromatic amino acids.
Medicine: Has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: Could be used in the synthesis of high-value fine chemicals and pharmaceuticals.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the biological context.
Molecular Targets and Pathways:
Enzymes: Can be a substrate for enzymes like cytochrome P450s.
Receptors: Might interact with certain cell-surface receptors involved in signaling pathways.
Comparison with Similar Compounds
2-(N-Acetylamino)-3-phenylpropanoic acid
3-(4-Hydroxyphenyl)-2-oxo-3-phenylpropanoic acid
3-Methoxy-4-hydroxyphenylacetic acid
This deep dive offers a snapshot of the compound's rich potential and broad applications in scientific research and industry
Properties
IUPAC Name |
2-(diacetylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-8(16)15(9(2)17)11(14(19)20)6-10-4-5-12(18)13(7-10)21-3/h4-5,7,11,18H,6H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUYZCMMVJZHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(CC1=CC(=C(C=C1)O)OC)C(=O)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298686 | |
Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951438-94-0 | |
Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.